N-(p-Ethoxyphenylformimidoyl)dimethylamine p-toluenesulfonate
Description
N-(p-Ethoxyphenylformimidoyl)dimethylamine p-toluenesulfonate is an organic compound characterized by a dimethylamine group linked to a p-ethoxyphenylformimidoyl moiety, with a p-toluenesulfonate counterion. The structure combines aromatic (p-ethoxyphenyl), imine (formimidoyl), and sulfonate functional groups, which influence its solubility, stability, and reactivity.
Properties
CAS No. |
73987-03-8 |
|---|---|
Molecular Formula |
C18H24N2O4S |
Molecular Weight |
364.5 g/mol |
IUPAC Name |
(4-ethoxybenzenecarboximidoyl)-dimethylazanium;4-methylbenzenesulfonate |
InChI |
InChI=1S/C11H16N2O.C7H8O3S/c1-4-14-10-7-5-9(6-8-10)11(12)13(2)3;1-6-2-4-7(5-3-6)11(8,9)10/h5-8,12H,4H2,1-3H3;2-5H,1H3,(H,8,9,10) |
InChI Key |
BNXXYWDDSFIEQB-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=N)[NH+](C)C.CC1=CC=C(C=C1)S(=O)(=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(p-Ethoxyphenylformimidoyl)dimethylamine p-toluenesulfonate typically involves the reaction of p-ethoxybenzaldehyde with dimethylamine in the presence of a suitable catalyst. The resulting intermediate is then treated with p-toluenesulfonic acid to form the final product. The reaction conditions often include controlled temperatures and specific solvents to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of advanced purification techniques such as recrystallization and chromatography ensures the compound’s high purity, which is essential for its applications in research and industry .
Chemical Reactions Analysis
Types of Reactions
N-(p-Ethoxyphenylformimidoyl)dimethylamine p-toluenesulfonate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amines and other reduced forms.
Substitution: It can participate in nucleophilic substitution reactions, where the p-toluenesulfonate group is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The reactions are typically carried out under controlled temperatures and in inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction can produce amines .
Scientific Research Applications
N-(p-Ethoxyphenylformimidoyl)dimethylamine p-toluenesulfonate has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of N-(p-Ethoxyphenylformimidoyl)dimethylamine p-toluenesulfonate involves its interaction with specific molecular targets. It can act as an inhibitor or activator of certain enzymes, depending on the context of its use. The compound’s effects are mediated through its binding to active sites on target molecules, altering their activity and leading to various biochemical outcomes .
Comparison with Similar Compounds
Structural and Functional Comparisons with Similar Compounds
Dimethylamine Derivatives with Aromatic Substituents
Sibutramine-Related Compounds ()
Sibutramine-related compounds (e.g., Compounds A–D) share a dimethylamine hydrochloride core with chlorophenylcyclobutyl substituents. Key differences include:
- Substituent Position : The chloro group varies (2-, 3-, or 4-chlorophenyl), affecting electronic properties and receptor binding.
- Counterion : Hydrochloride vs. p-toluenesulfonate. The latter enhances solubility in polar solvents and may reduce hygroscopicity .
Naphthalene and Thiophene Derivatives ()
Compounds like 3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol feature methylamino groups with heterocyclic aromatic systems. The absence of a sulfonate group reduces their polarity compared to the target compound, impacting bioavailability and metabolic pathways .
Tosyl Group-Containing Compounds ()
N-(Methyl)-N-(p-toluenesulfonyl)ethynylamine shares the p-toluenesulfonate group, which stabilizes the molecule via electron-withdrawing effects. However, the ethynylamine core differs from the formimidoyl group, leading to distinct reactivity (e.g., susceptibility to nucleophilic attack vs. hydrolysis) .
Solubility and Stability
Comparative Data Table
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